molecular formula C15H13N3O3 B2645250 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-44-4

5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2645250
CAS No.: 1443279-44-4
M. Wt: 283.287
InChI Key: MURYUCDCCFPBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-value chemical building block built around the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This fused, rigid, and planar N-heterocyclic system is recognized as a versatile core structure in medicinal chemistry and drug discovery . The specific substitution pattern on this compound—featuring a 3-methoxyphenyl group at the 5-position and a carboxylic acid at the 7-position—makes it a particularly promising intermediate for the design and synthesis of novel protein kinase inhibitors (PKIs) . Protein kinases are critical targets in oncology and the development of targeted therapies for conditions such as non-small cell lung cancer (NSCLC) and melanoma . The incorporated carboxylic acid handle allows for further functionalization, for example, into amides or esters, enabling researchers to fine-tune the molecule's properties and binding affinity for specific enzymatic pockets . This compound is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-8-16-18-13(15(19)20)7-12(17-14(9)18)10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURYUCDCCFPBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrazole/pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Antimycobacterial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, have shown promise as inhibitors of mycobacterial ATP synthase, making them potential candidates for treating tuberculosis (Mycobacterium tuberculosis) . The structure-activity relationship (SAR) studies highlight that modifications at the C-7 position can significantly enhance the compound's efficacy against Mycobacterium species.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties by acting as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The compound has been tested in various cancer models, showing the ability to inhibit tumor growth and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer . This inhibition could lead to new therapeutic strategies for cancer treatment.

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its photophysical properties, making it suitable for applications in organic electronics and fluorescence-based sensors . The incorporation of functional groups such as methoxy phenyl enhances the optical characteristics of these compounds, enabling their use in developing new materials with specific light absorption and emission properties.

Fluorescent Probes

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a systematic comparison with structurally related compounds:

Substituent Effects at Position 5

  • However, the absence of the methoxy group may reduce solubility .
  • 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C9H6F3N3O2, MW 245.16): The trifluoromethyl group at position 5 increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility. This derivative is explored in CNS-targeted therapies .
  • 5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (C18H12F3N3O, MW 359.31): The 7-ketone group instead of carboxylic acid diminishes hydrogen-bonding capacity, impacting target affinity .

Substituent Effects at Position 3

  • The cyclopropyl group introduces steric hindrance, altering binding site interactions .
  • 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C12H12N6O2, MW 296.26): The pyrazole ring at position 5 adds hydrogen-bonding sites, improving selectivity for kinases .

Data Tables

Table 1. Key Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula MW Substituents (Position) Key Feature
Target Compound C15H13N3O3 283.29 3-Me, 5-(3-MeOPh), 7-COOH High solubility, versatile
5-(4-Fluorophenyl)-3-methyl derivative C14H10FN3O3 287.25 3-Me, 5-(4-FPh), 7-COOH Enhanced metabolic stability
5-(Trifluoromethyl)-3-methyl derivative C9H6F3N3O2 245.16 3-Me, 5-CF3, 7-COOH Lipophilic, CNS-targeted
3-Chloro-5-cyclopropyl derivative C10H8ClN3O2 237.64 3-Cl, 5-cyclopropyl, 7-COOH Electrophilic, steric effects

Biological Activity

5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 685108-20-7
  • Molecular Formula : C13H12N4O3

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.3Induction of apoptosis, inhibition of cell migration
A5490.09Cell cycle arrest and DNA fragmentation
HCT-11629.1Targeting EGFR and VGFR2 pathways

In a study utilizing the MCF-7 breast cancer model, the compound effectively inhibited tumor growth and induced apoptosis in a dose-dependent manner .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound acts as a dual inhibitor targeting EGFR and VGFR2, crucial pathways in cancer progression .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is vital for reducing tumor size and preventing metastasis .
  • Cell Cycle Arrest : The compound disrupts the normal cell cycle progression, leading to increased DNA fragmentation and reduced proliferation of cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Study on MCF-7 Cells :
    • Objective : Evaluate anticancer effects.
    • Findings : Significant reduction in cell viability with an IC50 value of 15.3 µM. The study concluded that the compound induces apoptosis through caspase activation pathways.
  • Study on A549 Cells :
    • Objective : Assess cytotoxicity.
    • Findings : The compound showed potent activity with an IC50 value of 0.09 µM, demonstrating its potential as a lead compound for lung cancer therapy.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(3-methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its intermediates?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxylate derivatives with appropriate carbonyl-containing intermediates. For example:

  • Step 1: Prepare methyl 5-amino-1H-pyrazole-4-carboxylate via condensation of hydrazine with β-ketoesters .
  • Step 2: React with a 3-methoxyphenyl-substituted enamine under reflux in ethanol or DMF to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 3: Hydrolyze the ester group to the carboxylic acid using LiOH·H₂O in THF/water .
    Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for high-temperature cyclization).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
  • Infrared (IR) Spectroscopy: Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 324.1 for C₁₆H₁₃N₃O₃) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., KDR) or purine-metabolizing enzymes using fluorescence-based activity assays .
  • Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • ADME Profiling: Assess solubility (shake-flask method) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structural modifications enhance biological activity? Provide a case study.

Methodological Answer:

  • Case Study: Replace the 3-methyl group with trifluoromethyl (CF₃) to improve metabolic stability and target binding. For example, 3-CF₃ analogs showed 10-fold higher kinase inhibition (IC₅₀ = 0.2 µM vs. 2.0 µM for the parent compound) .
  • Steps:
    • Synthesize analogs via halogenation (e.g., Cl → CF₃ using Togni’s reagent).
    • Test in enzyme assays and correlate substituent effects with computational docking (e.g., AutoDock Vina).

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Protocol:
    • Grow crystals via slow evaporation in ethanol/water (1:1).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
    • Analyze bond lengths (e.g., N1–C2 = 1.34 Å confirms pyrimidine tautomer) .
  • Key Finding: The 7-carboxylic acid group adopts a planar conformation, stabilizing intermolecular H-bonding .

Q. How to address low yields in the final hydrolysis step of the carboxylic acid derivative?

Methodological Answer:

  • Problem: LiOH-mediated hydrolysis may yield <50% due to side reactions.
  • Solutions:
    • Use milder conditions (e.g., NaOH in MeOH/H₂O at 0°C).
    • Protect reactive sites (e.g., Boc-protection of amines) during cyclization .
    • Purify via acid-base extraction (pH 2–3 for carboxylic acid precipitation) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Scenario: Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM in Study A vs. 50 µM in Study B).
  • Root Cause Analysis:
    • Verify cell line authenticity (STR profiling).
    • Standardize assay conditions (e.g., serum concentration, incubation time).
    • Check compound purity (HPLC >95%) and stability (e.g., degradation in DMSO stock) .

Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?

Methodological Answer:

  • Protocol:
    • Administer 10 mg/kg (IV or oral) in rodent models.
    • Collect plasma samples at 0, 1, 2, 4, 8, 24 h.
    • Quantify via LC-MS/MS (LOQ = 1 ng/mL).
    • Monitor tumor growth in xenograft models (e.g., 21-day study) .
  • Key Metrics: AUC, Cₘₐₓ, t₁/₂, and tumor volume reduction.

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